An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cresolate Isomers
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cresolate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the ortho-, meta-, and para-isomers of sodium cresolate. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with these compounds.
Introduction
Sodium cresolates, the sodium salts of cresols (methylphenols), are important chemical intermediates in various industrial and pharmaceutical applications. They are formed by the reaction of cresol (B1669610) with sodium hydroxide (B78521). The position of the methyl group on the benzene (B151609) ring relative to the phenoxide group gives rise to three distinct isomers: sodium o-cresolate, sodium m-cresolate, and sodium p-cresolate. Understanding the unique physical and chemical properties of each isomer is crucial for their effective use in synthesis, formulation, and biological applications.
Physical Properties
The physical properties of the sodium cresolate isomers are summarized in the tables below. It is important to note that some variations in reported values exist in the literature, which can be attributed to experimental conditions and sample purity.
Physical Properties of Sodium Cresolate Isomers
| Property | Sodium o-cresolate | Sodium m-cresolate | Sodium p-cresolate |
| Molecular Formula | C₇H₇NaO[1][2] | C₇H₇NaO[3] | C₇H₇NaO[4] |
| Molecular Weight | 130.12 g/mol [1][5] | 130.122 g/mol [3] | 130.12 g/mol |
| Appearance | Amber liquid or solid[1][5] | Colorless, yellowish, brownish-yellow, or pinkish liquid or solid[3] | White crystalline solid[6] |
| Melting Point | 30°C[7] | 92-94°C[8] | 123-125°C[9] or 35.5°C[10] |
| Boiling Point | 516.7°C at 760 mmHg[7] | 727.8°C at 760 mmHg[8] | 202°C at 760 mmHg[11] |
| Solubility | Aqueous solution is caustic.[5] | Soluble in solutions of fixed alkali hydroxides; miscible in alcohol, chloroform, and ether.[3] | Soluble in water and ethanol, slightly soluble in chloroform.[6] 2.5 g in 100 ml water at 50°C; 5.0 g in 100 ml water at 100°C. Soluble in aqueous alkali hydroxides and organic solvents.[4] |
Physical Properties of Parent Cresol Isomers
The properties of the parent cresols are provided for context, as they influence the characteristics of their corresponding sodium salts.
| Property | o-Cresol | m-Cresol (B1676322) | p-Cresol |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |
| Molecular Weight | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |
| Appearance | Colorless crystals or liquid[12] | Colorless to pale yellow liquid[3] | Colorless prismatic crystals[12] |
| Melting Point | 29.8°C | 11.8°C | 35.5°C[12] |
| Boiling Point | 191.0°C | 202.8°C | 201.8°C[12] |
| Solubility in Water | 2.5 g/100 mL | 2.4 g/100 mL | 1.9 g/100 mL |
| pKa | 10.287[8] | 10.09[8] | 10.26[8] |
Chemical Properties
The chemical properties of sodium cresolates are primarily dictated by the nucleophilic phenoxide oxygen and the aromatic ring.
Basicity: Sodium cresolates are the conjugate bases of the weakly acidic cresols. Their aqueous solutions are alkaline due to hydrolysis. The basicity of the cresolate anion is related to the pKa of the parent cresol. Since m-cresol is the most acidic of the three isomers (lowest pKa), sodium m-cresolate is the weakest base. Conversely, with a higher pKa, o-cresol's conjugate base, sodium o-cresolate, is a stronger base.
Nucleophilicity: The cresolate anion is a potent nucleophile. The negatively charged oxygen readily participates in nucleophilic substitution and addition reactions. This reactivity is fundamental to their use as intermediates in the synthesis of a wide range of compounds, including ethers and esters.
Reactivity of the Aromatic Ring: The phenoxide group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution reactions. The directing effect of the hydroxyl and methyl groups influences the position of substitution.
Stability: Sodium cresolates are generally stable compounds but can be sensitive to air and light, which may cause discoloration over time.[5] They are hygroscopic and should be stored in a dry environment. Finely divided and moist sodium cresolates may be prone to vigorous oxidation when heated in air.[13]
Common Reactions:
-
Ether Synthesis (Williamson Ether Synthesis): Sodium cresolates react with alkyl halides to form aryl ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides yields cresol esters.
-
Reaction with Acids: Being basic, they react with acids to regenerate the parent cresol.[6]
Experimental Protocols
Synthesis of Sodium Cresolates
Objective: To synthesize a sodium cresolate isomer from the corresponding cresol and sodium hydroxide via an acid-base reaction.
Materials:
-
o-, m-, or p-cresol
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Anhydrous diethyl ether or toluene
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (optional, for heating)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve a known molar equivalent of the chosen cresol isomer in a suitable organic solvent (e.g., diethyl ether or toluene).
-
In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution by dissolving NaOH pellets in a minimal amount of distilled water. For a more anhydrous product, a solution of sodium methoxide (B1231860) in methanol (B129727) can be used, followed by evaporation of the methanol.
-
-
Reaction:
-
Slowly add the sodium hydroxide solution to the stirring cresol solution at room temperature. The reaction is exothermic, so cooling the flask in an ice bath may be necessary to control the temperature.
-
Stir the mixture for 1-2 hours to ensure the reaction goes to completion. The formation of a precipitate (the sodium cresolate) may be observed.
-
-
Isolation and Purification:
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum.
-
Alternatively, if the product remains in solution or forms an emulsion, the mixture can be transferred to a separatory funnel. The aqueous layer (if present) is removed.
-
The organic layer containing the sodium cresolate is then washed with a small amount of saturated sodium chloride solution to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the sodium cresolate product.
-
-
Characterization:
-
The identity and purity of the synthesized sodium cresolate can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
-
Mandatory Visualizations
Caption: Synthesis of Sodium Cresolate from Cresol and NaOH.
Caption: Williamson Ether Synthesis using Sodium Cresolate.
References
- 1. m-Cresol - Wikipedia [en.wikipedia.org]
- 2. P-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Cresol - Wikipedia [en.wikipedia.org]
- 6. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ymdb.ca [ymdb.ca]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. p-Cresol CAS#: 106-44-5 [m.chemicalbook.com]
- 11. m-Cresol | 108-39-4 [chemicalbook.com]
- 12. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. p-Cresol (CAS 106-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Sodium p-Cresolate
Chloroacetic Acid
Sₙ2 Transition State
4-Methylphenoxyacetic Acid + NaCl
